4-Bromo-3,5-dichlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,5-dichlorobenzoic acid is an organic compound with the molecular formula C7H3BrCl2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and chlorine atoms at the 4, 3, and 5 positions, respectively
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives can interact with a variety of biological targets, depending on their specific substitutions and the physiological context .
Mode of Action
It’s known that benzoic acid derivatives can act as inhibitors or activators of various enzymes, receptors, and transporters, depending on their specific chemical structure .
Biochemical Pathways
Benzoic acid derivatives are known to interact with various biochemical pathways, potentially influencing processes such as signal transduction, metabolism, and gene expression .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and lipophilicity, can influence its pharmacokinetic behavior .
Result of Action
Benzoic acid derivatives can have a variety of biological effects, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 4-Bromo-3,5-dichlorobenzoic acid can be influenced by various environmental factors . These may include the physiological conditions (such as pH and temperature), the presence of other molecules, and the specific cellular or tissue context .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-3,5-dichlorobenzoic acid typically involves the bromination and chlorination of benzoic acid derivatives. One common method includes the bromination of 3,5-dichlorobenzoic acid using bromine in the presence of a catalyst. The reaction is carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent product quality. The use of high-purity reagents and advanced purification techniques ensures that the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,5-dichlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or other nucleophiles can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted benzoic acids
- Benzoic acid derivatives with different functional groups
- Complex organic molecules through coupling reactions .
Scientific Research Applications
4-Bromo-3,5-dichlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Comparison with Similar Compounds
- 3,5-Dichlorobenzoic acid
- 4-Bromo-2,5-dichlorobenzoic acid
- 3,5-Dibromobenzoic acid
Comparison: 4-Bromo-3,5-dichlorobenzoic acid is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct chemical properties compared to its analogs. For example, 3,5-dichlorobenzoic acid lacks the bromine atom, while 3,5-dibromobenzoic acid lacks the chlorine atoms.
Properties
IUPAC Name |
4-bromo-3,5-dichlorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYHYUJRKYXVRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307315 |
Source
|
Record name | 4-bromo-3,5-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117738-75-7 |
Source
|
Record name | 4-Bromo-3,5-dichlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117738-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-3,5-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.